molecular formula C8H9N5 B12824559 2-Amino-1H-benzo[d]imidazole-1-carboximidamide

2-Amino-1H-benzo[d]imidazole-1-carboximidamide

Cat. No.: B12824559
M. Wt: 175.19 g/mol
InChI Key: JXCCGUOZDMMDDA-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazole-1-carboximidamide is a heterocyclic compound that contains both an imidazole ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-benzo[d]imidazole-1-carboximidamide typically involves the cyclization of o-phenylenediamine with cyanamide under acidic conditions. The reaction is carried out by heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-benzo[d]imidazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1H-benzo[d]imidazole-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1H-benzo[d]imidazole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-benzo[d]imidazole-5-carbonitrile
  • 1H-Benzo[d]imidazole-2-ylmethanone
  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines

Uniqueness

2-Amino-1H-benzo[d]imidazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

2-aminobenzimidazole-1-carboximidamide

InChI

InChI=1S/C8H9N5/c9-7(10)13-6-4-2-1-3-5(6)12-8(13)11/h1-4H,(H3,9,10)(H2,11,12)

InChI Key

JXCCGUOZDMMDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(=N)N)N

Origin of Product

United States

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